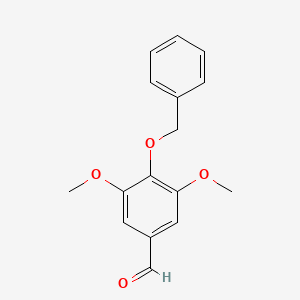

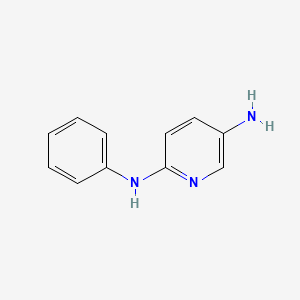

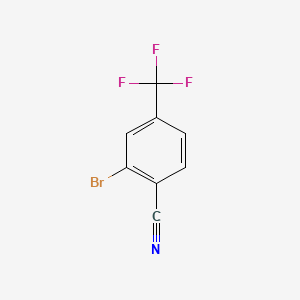

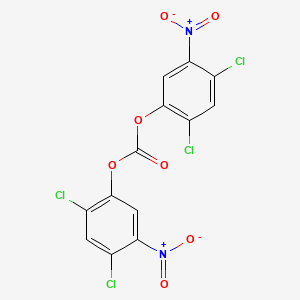

![molecular formula C12H17NO2 B1274190 1-{4-[2-(二甲基氨基)乙氧基]苯基}乙酮 CAS No. 2079-49-4](/img/structure/B1274190.png)

1-{4-[2-(二甲基氨基)乙氧基]苯基}乙酮

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from acetoacetic esters or other precursors. For instance, the preparation of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl counterpart was achieved in three steps from corresponding acetoacetic esters . Another example is the synthesis of 4-(4-dimethylamino)phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2-one, which was synthesized using 4-(dimethylamino)benzaldehyde, acetoacetate, and urea with a sulfamic acid catalyst in ethanol . These methods could potentially be adapted for the synthesis of 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the crystal and molecular structure of 1,1-dichloro-2,2-bis[p-(N,N-dimethylamino)phenyl]ethane was determined using X-ray diffractometry . This provides a precedent for the analysis of the molecular structure of 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, suggesting that similar techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The papers describe the reactivity of compounds with functionalities similar to those in 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one. For instance, the use of activated methylene compounds under acidic or basic conditions to obtain 2H-pyran-2-ones indicates that the compound may also undergo reactions with activated methylene compounds. Additionally, the removal of protecting groups to yield free amino-pyridopyrimidinones suggests that deprotection reactions could be relevant for the compound's chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For example, the optical and thermal properties of a novel heterocyclic compound were determined using UV-visible spectroscopy and thermal analysis . This suggests that similar methods could be used to study the physical and chemical properties of 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, including its thermal stability and optical transparency.

科学研究应用

合成技术和性质:

- 与1-{4-[2-(二甲基氨基)乙氧基]苯基}乙酮结构相关的化合物,即4-(4-二甲基氨基)苯基-6-甲基-5-乙氧羰基-3,4-二氢嘧啶-2-酮,通过4-(二甲基氨基)苯甲醛、乙酰乙酸酯和尿素的组合合成,产率达到78.5% (Peng Qiu-jin, 2010)。

- 另一个相关化合物,(2E)-3-[4-(二甲基氨基)苯基]-1-(2-羟基苯基)丙-2-烯-1-酮,展示了溶剂致色性质,并有潜力作为确定某些表面活性剂临界胶束浓度的探针 (Salman A. Khan, A. Asiri, F. Aqlan, 2016)。

抗炎活性:

- 与1-{4-[2-(二甲基氨基)乙氧基]苯基}乙酮结构相似的化合物在Wistar品系白化大鼠体内显示出中等至良好的抗炎活性 (V. Singh, Jayanta Dowarah, A. Tewari, D. Geiger, 2020)。

光学和非线性光学性质:

- 已合成1-{4-[2-(二甲基氨基)乙氧基]苯基}乙酮的某些衍生物,并显示出有趣的非线性光学性质,使它们成为光学限幅器等光学器件应用的候选 (K. Rahulan, S. Balamurugan, K. S. Meena, G. Yeap, C. C. Kanakam, 2014)。

荧光猝灭和传感应用:

- 1-{4-[2-(二甲基氨基)乙氧基]苯基}乙酮的衍生物,即2-氨基-4-[4-(二甲基氨基)苯基]-8-甲氧基-5,6-二氢苯并[h]喹啉-3-碳腈,被研究其与胶体银纳米颗粒和阴离子表面活性剂的相互作用,显示出在基于荧光的传感应用中的潜力 (Salman A. Khan, A. Asiri, 2016)。

属性

IUPAC Name |

1-[4-[2-(dimethylamino)ethoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-10(14)11-4-6-12(7-5-11)15-9-8-13(2)3/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORAIMRIXNKUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388593 | |

| Record name | 1-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one | |

CAS RN |

2079-49-4 | |

| Record name | 1-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。